molecular formula C17H18N2O3 B7425403 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate

3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate

Cat. No.: B7425403
M. Wt: 298.34 g/mol
InChI Key: BHTBSOCHHFPFCV-UHFFFAOYSA-N
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Description

3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate is an organic compound that features a pyridine ring attached to a phenyl group through a carbonylamino linkage, with a propyl acetate group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate typically involves the following steps:

    Formation of the Pyridine-2-carbonylamino Intermediate: This step involves the reaction of pyridine-2-carboxylic acid with an amine to form the pyridine-2-carbonylamino intermediate.

    Coupling with Phenyl Group: The intermediate is then coupled with a phenyl group through a carbonylation reaction.

    Attachment of Propyl Acetate Group: Finally, the propyl acetate group is introduced through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Produces oxides of the original compound.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The carbonylamino linkage and propyl acetate group may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like pyridine-2-carboxylic acid and its derivatives share structural similarities.

    Phenylpropyl Acetates: Compounds with phenylpropyl acetate groups exhibit similar chemical properties.

Uniqueness

3-[3-(Pyridine-2-carbonylamino)phenyl]propyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[3-(pyridine-2-carbonylamino)phenyl]propyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-13(20)22-11-5-7-14-6-4-8-15(12-14)19-17(21)16-9-2-3-10-18-16/h2-4,6,8-10,12H,5,7,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTBSOCHHFPFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCC1=CC(=CC=C1)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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